1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride
Beschreibung
Eigenschaften
Molekularformel |
C10H17Cl4N3 |
|---|---|
Molekulargewicht |
321.1 g/mol |
IUPAC-Name |
[1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C10H14ClN3.3ClH/c11-9-1-2-10(13-6-9)14-4-3-8(5-12)7-14;;;/h1-2,6,8H,3-5,7,12H2;3*1H |
InChI-Schlüssel |
IEWRMMYCODEUJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CN)C2=NC=C(C=C2)Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis generally involves:
Step 1: Pyrrolidine Ring Formation with 5-Chloropyridin-2-yl Substitution
This step often employs a ring closure (cyclization) reaction between appropriately substituted precursors. For example, a halogenated chloropyridine derivative can be coupled with a suitable amino alcohol or amino acid derivative, followed by cyclization under reflux conditions in a suitable solvent such as toluene or xylene.
A representative procedure based on related pyrrolidine syntheses includes:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Toluene, Xylene, or Chlorobenzene |
| Reactants | 5-Chloropyridin-2-yl substituted precursor + amino compound (e.g., methylamine or related) |
| Temperature | Reflux (approx. 110-140 °C depending on solvent) |
| Reaction Time | 10-18 hours |
| Atmosphere | Inert gas (nitrogen or argon) to prevent oxidation |
The reaction proceeds via nucleophilic substitution and ring closure to form the substituted pyrrolidine intermediate.
Step 2: Introduction of Methanamine Group and Reduction
The methanamine group is introduced usually through reductive amination or reduction of intermediate imines or related functional groups. Reducing agents such as sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether complex, or boron tribromide-ethyl ether are preferred due to their safety and process stability compared to more reactive hydrides like lithium aluminum hydride.
Typical reduction conditions:
| Parameter | Typical Conditions |
|---|---|
| Reducing Agent | Sodium borohydride, Potassium borohydride, Boron trifluoride-ethyl ether |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Cooling to -10 to 10 °C during addition, then heating to 10-50 °C for reaction |
| Reaction Time | 1-4 hours |
| Quenching | Addition of hydrochloric acid solution under ice bath |
This step yields the free base amine, which is then converted to the trihydrochloride salt.
Step 3: Formation of Trihydrochloride Salt
The free base amine is treated with hydrochloric acid to form the trihydrochloride salt. This salt formation improves the compound’s stability, crystallinity, and ease of purification.
Typical salt formation procedure:
| Parameter | Typical Conditions |
|---|---|
| Acid | Concentrated hydrochloric acid |
| Temperature | 0-5 °C (ice bath) |
| Solvent | Ethyl acetate extraction followed by concentration |
| Isolation | Filtration of crystalline salt |
Representative Example Synthesis (Adapted from Related Patents)
| Step | Procedure Summary | Yield (%) | Notes |
|---|---|---|---|
| 1 | Ring closure of 5-chloropyridin-2-yl precursor with amino compound in toluene at reflux for 14-18 h | 75-85 | Intermediate is a solid, easy to purify |
| 2 | Reduction of intermediate using sodium borohydride in THF with controlled temperature | 80-90 | Avoids hazardous hydride reagents, improves safety and scalability |
| 3 | Quenching with 10 mol/L HCl under ice bath, extraction with ethyl acetate, concentration and drying | 85-90 | Produces the trihydrochloride salt as a crystalline solid |
Data Tables Summarizing Key Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Solvents | Toluene, Xylene, Chlorobenzene, THF | Used for ring closure and reduction steps |
| Temperature (ring closure) | 110-140 °C | Reflux conditions |
| Temperature (reduction) | -10 to 50 °C | Cooling during addition, then heating for reaction |
| Reducing agents | NaBH4, KBH4, BF3·Et2O, BBr3·Et2O | Safer alternatives to LiAlH4 or borane |
| Reaction time (ring closure) | 10-18 hours | Longer times favor complete cyclization |
| Reaction time (reduction) | 1-4 hours | Sufficient for complete reduction |
| Purification | Crystallization, extraction with ethyl acetate | Yields high purity intermediate and final product |
Research Discoveries and Process Insights
Safety and Scalability: The use of milder reducing agents such as sodium borohydride and boron trifluoride-ether complexes enhances process safety and stability, making the synthesis suitable for industrial scale-up.
Purification Advantages: The intermediate formed after ring closure is a solid crystalline compound, which simplifies purification and improves the overall yield and purity of the final product.
Reaction Optimization: Controlling the temperature during reduction and quenching steps is critical to prevent side reactions and degradation.
Yield Improvements: Careful choice of solvents and reaction conditions can improve yields to above 80%, which is significant for complex heterocyclic amines.
Analyse Chemischer Reaktionen
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to control the reaction kinetics
Wissenschaftliche Forschungsanwendungen
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effect .
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Structural Analogues
*Calculated for C₁₀H₁₃ClN₃ · 3HCl.
Key Differences and Implications
Core Heterocycle Modifications
- Pyrrolidine vs.
- Trihydrochloride vs. Mono-hydrochloride Salts: The trihydrochloride form likely offers superior solubility over mono-salts (e.g., ), critical for drug formulation.
Pyridine Substitution Patterns
Functional Group Variations
- Methanamine vs. Carboxylic Acid : The target’s primary amine contrasts with the carboxylic acid in , impacting ionization state (basic vs. acidic) and target selectivity.
Pharmacological and Physicochemical Properties
Solubility and Stability
Bioactivity Insights
Biologische Aktivität
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C10H13ClN3·3HCl
- Molecular Weight : Approximately 284.66 g/mol
- CAS Number : Not specifically listed but can be derived from the molecular structure.
The biological activity of 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. This compound acts as a modulator of neurotransmitter systems, particularly influencing serotonin and dopamine pathways, which are crucial in neuropharmacology.
Biological Activities
- Antidepressant Effects : Studies have indicated that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonin levels in the synaptic cleft, contributing to mood elevation.
- Neuroprotective Properties : Research suggests that it may offer neuroprotective benefits, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
A study conducted on rodents demonstrated that administration of 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride resulted in significant reductions in depression-like behaviors compared to control groups. Behavioral tests such as the forced swim test and the tail suspension test were utilized to assess efficacy.
Case Study 2: Neuroprotection in Models of Neurodegeneration
In a model of neurodegeneration induced by oxidative stress, the compound was administered to assess its protective effects on neuronal viability. Results indicated a marked increase in cell survival rates and a decrease in apoptotic markers, suggesting a potential therapeutic role in neurodegenerative diseases.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride?
Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, reduction, and salt formation. Key steps include:
- Aldehyde reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C to reduce intermediates like 5-chloropyridine-2-carbaldehyde to the corresponding amine .
- Pyrrolidine ring formation : Cyclization under acidic conditions (e.g., HCl/EtOH) to form the pyrrolidine scaffold.
- Salt formation : Treat the free base with HCl in a polar solvent (e.g., methanol) to obtain the trihydrochloride salt.
Critical parameters : Temperature control during reduction (<30°C), inert atmosphere (N₂/Ar), and stoichiometric excess of HCl (3:1 molar ratio) to ensure complete salt formation .
Advanced: How can researchers resolve contradictions in reported yields for this compound’s synthesis?
Discrepancies in yields (e.g., 40–75%) often stem from:
- Impurity profiles : Side reactions during pyrrolidine cyclization (e.g., ring-opening or dimerization) can reduce purity. Use HPLC or LC-MS to monitor intermediates .
- Acid sensitivity : Over-protonation during salt formation may degrade the product. Optimize HCl addition via pH-controlled titration .
Methodological approach : Perform kinetic studies (e.g., in situ FTIR or reaction calorimetry) to identify rate-limiting steps and refine conditions .
Basic: What analytical techniques validate the purity and structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm pyrrolidine ring substitution patterns and amine protonation states. Key signals: δ 3.5–4.0 ppm (pyrrolidine CH₂) and δ 8.2–8.6 ppm (pyridine protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic chlorine patterns (³⁵Cl/³⁷Cl).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How does stereochemistry at the pyrrolidine ring influence biological activity?
The 3D arrangement of the pyrrolidine ring affects receptor binding. For example:
- (R)-configuration : May enhance affinity for nicotinic acetylcholine receptors (nAChRs) due to spatial alignment with hydrophobic pockets.
- (S)-configuration : Could reduce activity via steric clashes.
Experimental validation : Use chiral HPLC to separate enantiomers and test in vitro receptor-binding assays (e.g., radioligand displacement) .
Basic: What safety precautions are required when handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation.
- First aid : For skin contact, rinse with water for 15 min; for eye exposure, flush with saline solution .
Storage : Keep in airtight containers under desiccation (≤20°C) to prevent hygroscopic degradation .
Advanced: What mechanistic insights explain its instability under basic conditions?
The tertiary amine in the pyrrolidine ring undergoes nucleophilic attack by hydroxide ions, leading to:
- Ring-opening : Formation of linear amines or imines.
- Degradation products : Identified via LC-MS as m/z 189.1 (5-chloropyridine derivative) and m/z 132.0 (fragmented pyrrolidine).
Mitigation : Maintain pH < 7.0 in aqueous solutions and avoid prolonged exposure to bases .
Basic: How can computational modeling predict its pharmacokinetic properties?
- ADME prediction : Tools like SwissADME calculate logP (∼1.8), indicating moderate lipophilicity.
- Docking studies : AutoDock Vina simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
Validation : Compare in silico results with in vitro hepatic microsome assays .
Advanced: What strategies improve scalability for preclinical studies?
- Flow chemistry : Continuous reduction of intermediates using microreactors to enhance yield (∼85%) and reduce reaction time (2–4 hr vs. 12 hr batch) .
- Crystallization optimization : Use anti-solvent (e.g., diethyl ether) to precipitate the trihydrochloride salt with >99% purity .
Basic: How is the compound’s solubility profile characterized?
- pH-dependent solubility : Measure in buffers (pH 1–7.4) via shake-flask method. Expected solubility: >50 mg/mL in pH 1 (due to protonation), <1 mg/mL in pH 7.4 .
- Co-solvent systems : Use DMSO or PEG-400 for in vitro assays requiring neutral pH .
Advanced: What in vitro models assess its neuropharmacological potential?
- Patch-clamp electrophysiology : Test modulation of nAChRs in SH-SY5Y neuroblastoma cells.
- Calcium imaging : Evaluate intracellular Ca²⁺ flux in primary cortical neurons .
Data interpretation : Normalize results to positive controls (e.g., nicotine for nAChRs) and account for HCl counterion effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
